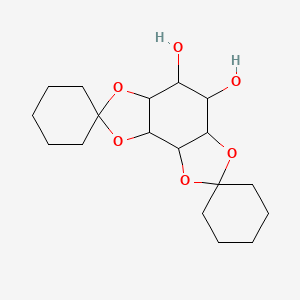
p-Tyramine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tyramine-d4 Hydrochloride: is a deuterated form of p-Tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. It is commonly used as an internal standard in mass spectrometry for the quantification of tyramine. The compound is characterized by the presence of four deuterium atoms, which makes it useful in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Tyramine-d4 Hydrochloride can be synthesized through a chemical reaction involving p-hydroxyphenethylamine and sodium deuteride, followed by treatment with hydrochloric acid. This method ensures the incorporation of deuterium atoms into the tyramine structure .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the same reaction pathway. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions: p-Tyramine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents
Major Products: The major products formed from these reactions include various substituted phenethylamines and their derivatives, which have applications in different fields of research .
Aplicaciones Científicas De Investigación
Chemistry: p-Tyramine-d4 Hydrochloride is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of tyramine in complex mixtures .
Biology: In biological research, it is used to study metabolic pathways and the role of tyramine in various physiological processes. It helps in tracing the metabolic fate of tyramine in biological systems .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tyramine and related compounds. It also aids in the development of new therapeutic agents targeting monoamine pathways .
Industry: In the industrial sector, this compound is used in the quality control of food products to monitor tyramine levels, ensuring food safety and compliance with regulatory standards .
Mecanismo De Acción
p-Tyramine-d4 Hydrochloride acts by inducing the release of catecholamines, such as norepinephrine and dopamine, from nerve terminals. This action is mediated through the activation of trace amine-associated receptor 1 (TAAR1). The compound does not cross the blood-brain barrier, limiting its effects to peripheral sympathomimetic actions .
Comparación Con Compuestos Similares
Tyramine Hydrochloride: The non-deuterated form of p-Tyramine-d4 Hydrochloride, used in similar applications but without the benefits of deuterium labeling.
p-Tyrosine-d4 Hydrochloride: Another deuterated compound used in metabolic studies.
p-Triamine-d4 Hydrochloride: A related compound with similar applications in analytical chemistry
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Propiedades
Número CAS |
1188266-06-9 |
|---|---|
Fórmula molecular |
C8H12ClNO |
Peso molecular |
177.664 |
Nombre IUPAC |
4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |
Clave InChI |
RNISDHSYKZAWOK-FOMJDCLLSA-N |
SMILES |
C1=CC(=CC=C1CCN)O.Cl |
Sinónimos |
4-(2-Aminoethyl)-phenol-2,3,5,6-d4 Hydrochloride; 2-(4-Hydroxyphenyl-d4)ethylamine Hydrochloride; 2-(4’-Hydroxyphenyl-d4)ethylamine Hydrochloride; 2-(p-Hydroxyphenyl-d4)ethylamine Hydrochloride; 4-(2-Aminoethyl)phenol-d4 Hydrochloride; 4-Hydroxy-β-ph |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)


![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)



